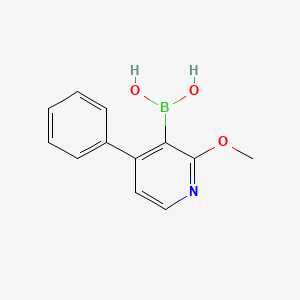

(2-Methoxy-4-phenylpyridin-3-yl)boronic acid

Description

(2-Methoxy-4-phenylpyridin-3-yl)boronic acid is a heteroaromatic boronic acid derivative characterized by a pyridine core substituted with a methoxy group at the 2-position and a phenyl group at the 4-position. Boronic acids are widely utilized in organic synthesis, drug discovery, and materials science due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles. This compound’s unique structure confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., protease inhibition) and dynamic combinatorial chemistry . Its reactivity is influenced by the electron-donating methoxy group and the bulky phenyl substituent, which modulate its Lewis acidity and binding affinity toward biological targets .

Properties

IUPAC Name |

(2-methoxy-4-phenylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c1-17-12-11(13(15)16)10(7-8-14-12)9-5-3-2-4-6-9/h2-8,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVGNTPCIFKWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1OC)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376748 | |

| Record name | 2-Methoxy-4-phenylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029654-24-7 | |

| Record name | 2-Methoxy-4-phenylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-phenylpyridin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated pyridine derivative using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4-phenylpyridin-3-yl)boronic acid is known to undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used.

Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.

Major Products Formed

Suzuki-Miyaura Coupling: The major product is a biaryl compound.

Oxidation: The major product is the corresponding phenol.

Substitution: The major products are substituted pyridine derivatives.

Scientific Research Applications

(2-Methoxy-4-phenylpyridin-3-yl)boronic acid has several applications in scientific research:

Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2-Methoxy-4-phenylpyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center, which then couples with the halide to form the desired product .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

The following analysis compares (2-Methoxy-4-phenylpyridin-3-yl)boronic acid with analogs based on structural features, physicochemical properties, and biological activity.

Structural Analogs and Substituent Effects

Key structural analogs and their similarity scores (calculated via cheminformatics tools) include:

Key Observations :

- Steric Effects : The 4-phenyl group introduces steric hindrance, which may reduce binding kinetics but improve selectivity in enzyme inhibition compared to smaller substituents (e.g., fluoro or chloro) .

Electronic Properties and pKa

Boronic acid pKa values critically influence their reactivity and binding to biological targets. Experimental and computational studies suggest:

- Methoxy Substituents : Electron-donating groups like methoxy lower the pKa of boronic acids, favoring boronate formation at physiological pH. For example, 4-MCPBA (a common boronic acid) has a pKa ~8.5, whereas methoxy-substituted analogs may exhibit pKa values closer to 7.5–8.0 .

- Through-Space Effects : The phenyl group at the 4-position may stabilize the boronate form via π-stacking interactions, offsetting the electron-donating effects of the methoxy group .

Biological Activity

(2-Methoxy-4-phenylpyridin-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₂BNO₃ and a molecular weight of 225.04 g/mol. Its structure includes a pyridine ring substituted with a methoxy group and a phenyl group, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site serine residue. This interaction can lead to modulation of metabolic pathways.

- Signaling Pathways : The compound may influence cell signaling pathways, potentially affecting processes like apoptosis and cell proliferation through interactions with specific receptors or enzymes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell growth in vitro, particularly against certain types of cancer cells. It may work by inducing apoptosis or inhibiting cell cycle progression.

- Anti-inflammatory Effects : Some studies have indicated that this compound may reduce inflammation, which is crucial in various chronic diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces markers of inflammation |

Case Study: Anticancer Activity

A study evaluating the anticancer properties of this compound demonstrated significant cytotoxic effects on human cancer cell lines. The compound was tested at various concentrations, revealing an IC₅₀ value indicating effective inhibition of cell viability at low micromolar concentrations. This suggests a potential role in developing new cancer therapies.

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was screened against several bacterial strains. The minimum inhibitory concentration (MIC) was determined using the resazurin microtitre assay, showing promising results particularly against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.